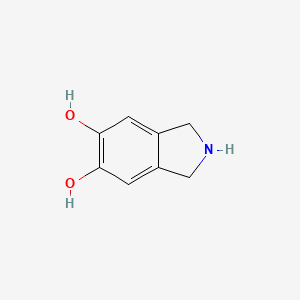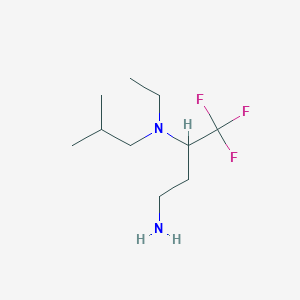
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine is a synthetic organic compound with the molecular formula C10H21F3N2. It is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a compound of interest in various chemical and industrial applications .
Métodos De Preparación
The synthesis of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
n3-Ethyl-4,4,4-trifluoro-n3-isobutylbutane-1,3-diamine can be compared with other similar compounds, such as:
n3-Ethyl-4,4,4-trifluorobutane-1,3-diamine: Lacks the isobutyl group, resulting in different chemical and biological properties.
n3-Isobutyl-4,4,4-trifluorobutane-1,3-diamine: Lacks the ethyl group, leading to variations in reactivity and applications.
n3-Ethyl-4,4,4-trifluoro-n3-methylbutane-1,3-diamine: Contains a methyl group instead of an isobutyl group, affecting its overall behavior and uses.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H21F3N2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
3-N-ethyl-4,4,4-trifluoro-3-N-(2-methylpropyl)butane-1,3-diamine |
InChI |
InChI=1S/C10H21F3N2/c1-4-15(7-8(2)3)9(5-6-14)10(11,12)13/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
VPACBTVHXOPQRO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)C)C(CCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




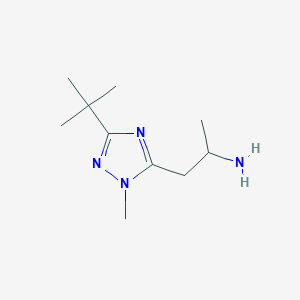
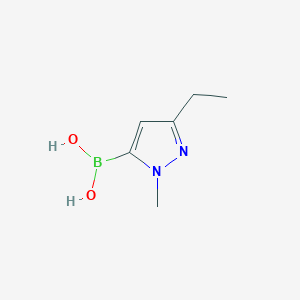
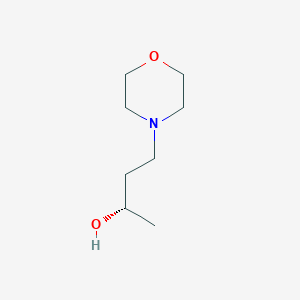

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
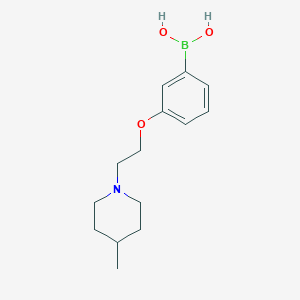
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)


